2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol It is characterized by the presence of a cyclopropyl group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways . Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-3-(3-trifluoromethyl-phenyl)-urea
- 2-Cyclopropyl-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Uniqueness
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropyl group.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-9(7-10)11(16)6-8-4-5-8/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFNSLCRJUYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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